molecular formula C18H15F3N2O2 B2403953 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 941992-68-3

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2403953
CAS No.: 941992-68-3
M. Wt: 348.325
InChI Key: FHUIWLNRYCVROI-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a high-purity chemical compound designed for research applications in medicinal chemistry and oncology. This small molecule features a benzamide scaffold linked to a 2-oxopyrrolidine moiety through a phenyl bridge, with a terminal trifluoromethyl group that enhances its lipophilicity and binding properties. The compound belongs to a class of molecules that have demonstrated significant potential as antimicrotubule agents targeting the colchicine-binding site, showing potent antiproliferative activity against various human cancer cell lines in the nanomolar to micromolar range . Researchers can utilize this benzamide derivative to investigate novel therapeutic strategies for cancer treatment, particularly in studying mechanisms of microtubule disruption and cell cycle arrest in G2/M phase . The presence of both the 2-oxopyrrolidin-1-yl and trifluoromethylbenzamide pharmacophores in a single molecular architecture makes this compound valuable for structure-activity relationship studies and the development of multimodal therapeutic agents . This product is intended for research purposes only in laboratory settings and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling procedures before use.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-4-1-3-12(11-13)17(25)22-14-6-8-15(9-7-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUIWLNRYCVROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Benzamide: The final step involves coupling the pyrrolidinone derivative with a benzamide precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to proteins or enzymes, altering their activity and leading to downstream effects. In the context of its anticancer properties, the compound has been shown to cause microtubule depolymerization by docking at the colchicine-binding site, thereby inhibiting cell division and inducing apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name (or Identifier) Core Structure Key Substituents Molecular Weight Use/Activity Source
Target Compound Benzamide - 3-(Trifluoromethyl)
- 4-(2-oxopyrrolidin-1-yl)phenyl
Not reported Hypothesized: Medicinal -
Flutolanil (N-(3-isopropoxyphenyl)-2-TFMB) Benzamide - 2-(Trifluoromethyl)
- 3-isopropoxyphenyl
~323.3 Pesticide (fungicide)
Example 53 () Pyrazolo-pyrimidine - 4-Amino-pyrazolo-pyrimidinyl
- 5-fluoro-chromen-4-one
- 2-fluoro
589.1 Kinase inhibitor candidate
F141 (EP 3407716) Benzamide - 4-(Tetrafluorobut-enyl)
- 2-(Trifluoromethyl)
- Propan-2-ylamine
Not reported Antiviral/anticancer
1208983-89-4 () Benzamide - 4-(Trifluoromethyl)
- Pyrrolidin-cyclobutyl
- 2-Fluoro
Not reported CNS-targeting candidate

Key Observations

Trifluoromethyl (-CF₃) Group
  • Role : Enhances metabolic stability and lipophilicity across analogs.
  • Comparison :
    • In flutolanil, the -CF₃ at the 2-position contributes to fungicidal activity by improving membrane permeability .
    • The target compound’s -CF₃ at the 3-position may optimize steric interactions in medicinal applications .
Heterocyclic Substituents
  • 2-Oxopyrrolidinyl (Target Compound) : Likely improves solubility via hydrogen bonding and may target enzymes with pyrrolidone-binding pockets (e.g., kinases, proteases).
  • Pyrazolo-pyrimidinyl (Example 53) : Imparts kinase-inhibitory activity, as seen in oncology candidates .

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₇F₃N₂O₂, with a molecular weight of approximately 348.325 g/mol. The compound features a trifluoromethyl group and a pyrrolidinone moiety, which are crucial for its biological activity. The distinct arrangement of these functional groups enhances the compound's stability and binding characteristics compared to similar compounds.

1. Enzyme Interaction

Research indicates that this compound may modulate the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. This suggests potential applications as an anti-inflammatory agent.

3. Anticancer Activity

Preliminary investigations into structurally related compounds have shown promising anticancer activity. For instance, certain benzamide derivatives demonstrated significant cytotoxic effects on cancer cell lines, indicating that this compound could also be explored for its potential in cancer therapy .

Study on COX Inhibition

In a recent study, compounds similar to this compound were evaluated for their ability to inhibit COX enzymes. The results indicated that these compounds could reduce inflammatory markers in vitro, supporting their potential use as anti-inflammatory agents in clinical settings.

Antimicrobial Screening

Another case study assessed the antimicrobial efficacy of various trifluoromethyl-containing compounds, revealing moderate inhibition against Staphylococcus aureus. While direct testing on this compound was not performed, the findings suggest a pathway for future research into its antimicrobial properties .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is often achieved through cyclization reactions.
  • Introduction of the Trifluoromethyl Group : Commonly done via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
  • Amide Bond Formation : The final step involves coupling reactions to form the benzamide structure, using reagents such as EDCI or HATU.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide?

Methodological Answer:

  • Key Steps :

    • Use O-benzylhydroxylamine hydrochloride and p-trifluoromethylbenzoyl chloride in a dichloromethane/water biphasic system with K₂CO₃ as a base to form intermediates .
    • Employ sodium pivalate in anhydrous acetonitrile for final coupling, ensuring strict temperature control (0–25°C) to avoid decomposition .
  • Optimization Tips :

    • Monitor reaction progress via HPLC or TLC to minimize side reactions (e.g., hydrolysis of trifluoromethyl groups).
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Yield Data :

    StepReagentsSolventYield
    Intermediate 1O-Benzylhydroxylamine HCl, K₂CO₃CH₂Cl₂/H₂O75–80%
    Final ProductSodium pivalate, CH₃CNAcetonitrile56–60%

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • ¹H/¹³C NMR : Compare chemical shifts of the pyrrolidinone ring (δ 2.3–2.8 ppm for CH₂ groups) and trifluoromethylbenzamide (δ 7.5–8.1 ppm for aromatic protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 405.1214 for C₁₉H₁₆F₃N₂O₂) .
  • Stability Testing :
    • Store at –20°C under argon; avoid light and moisture to prevent decomposition .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Case Study : In vitro anti-tuberculosis activity (MIC: 2–4 µg/mL) was observed, but in vivo murine models showed no efficacy despite acceptable safety profiles (LD₅₀ > 500 mg/kg) .
  • Resolution Strategies :
    • Assess pharmacokinetics (e.g., plasma protein binding, metabolic stability) to identify bioavailability issues.
    • Use radiolabeled analogs (e.g., ¹⁴C-tagged compound) to track tissue distribution and metabolite formation .
    • Optimize formulations (e.g., liposomal encapsulation) to enhance target engagement.

Advanced: What computational approaches are suitable for predicting target receptor interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine D3 receptors, leveraging the trifluoromethyl group’s lipophilicity (LogP ~3.5) for hydrophobic pocket interactions .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) to assess hydrogen bonding between the benzamide carbonyl and receptor residues (e.g., Asp110) .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing CF₃) on IC₅₀ values using Hammett σ constants .

Advanced: How can researchers validate the compound’s metabolic stability for preclinical development?

Methodological Answer:

  • In Vitro Assays :
    • Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH; quantify parent compound depletion via LC-MS/MS (t₁/₂ > 30 min desirable) .
    • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms (IC₅₀ > 10 µM indicates low risk of drug-drug interactions) .
  • In Silico Tools :
    • Use ADMET Predictor to estimate clearance rates and prioritize analogs with lower hepatic extraction ratios.

Basic: What are the critical parameters for ensuring reproducibility in scaled-up synthesis?

Methodological Answer:

  • Reaction Parameters :
    • Maintain stoichiometric ratios (e.g., 1.2 eq. of p-trifluoromethylbenzoyl chloride) and precise pH control (pH 8–9) during aqueous workups .
    • Use continuous flow reactors for exothermic steps (e.g., acyl chloride formation) to improve safety and consistency .
  • Quality Control :
    • Implement in-line FTIR to monitor intermediate formation in real time.

Advanced: How to resolve discrepancies in receptor binding affinity across structural analogs?

Methodological Answer:

  • Case Example : Analog N-[4-(4-methylpiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide showed 10-fold higher D3 receptor affinity (Ki = 1.2 nM) compared to the parent compound (Ki = 12 nM) .
  • Strategies :
    • Perform crystallography or cryo-EM to compare binding modes.
    • Synthesize chiral derivatives to explore stereochemical effects on activity .

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